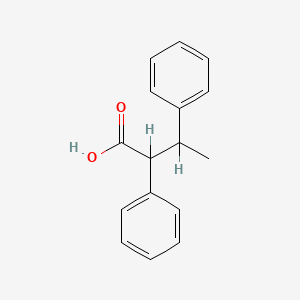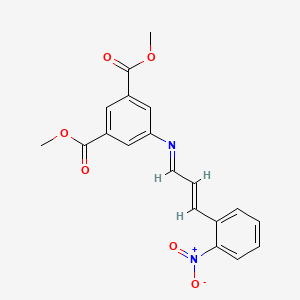
2,2-Diphenyl-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-1,3-dithiane is an organic compound with the molecular formula C16H16S2. It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is characterized by two phenyl groups attached to the second carbon of a 1,3-dithiane ring. It is commonly used in organic synthesis due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Diphenyl-1,3-dithiane can be synthesized through the reaction of benzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction typically proceeds as follows:
- Mix benzaldehyde and 1,3-propanedithiol in a suitable solvent such as dichloromethane.
- Add an acid catalyst, such as p-toluenesulfonic acid, to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2,2-Diphenyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiol or sulfide.
Substitution: It can undergo nucleophilic substitution reactions, where the dithiane ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted dithiane derivatives.
科学的研究の応用
2,2-Diphenyl-1,3-dithiane has numerous applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds and as a reagent in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,2-Diphenyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring stabilize carbanions, making it a useful reagent in nucleophilic addition and substitution reactions. The phenyl groups enhance its stability and reactivity by providing additional resonance stabilization.
類似化合物との比較
Similar Compounds
- 2-Phenyl-1,3-dithiane
- 2,2-Diethyl-1,3-dithiolane
- 2-(1,3-Dithian-2-yl)phenyl-1,3-dithiane
Uniqueness
2,2-Diphenyl-1,3-dithiane is unique due to the presence of two phenyl groups, which provide enhanced stability and reactivity compared to other dithiane derivatives. This makes it particularly useful in organic synthesis and as a protecting group for carbonyl compounds.
特性
CAS番号 |
10359-08-7 |
|---|---|
分子式 |
C16H16S2 |
分子量 |
272.4 g/mol |
IUPAC名 |
2,2-diphenyl-1,3-dithiane |
InChI |
InChI=1S/C16H16S2/c1-3-8-14(9-4-1)16(17-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChIキー |
QHKITCYPPCMIOR-UHFFFAOYSA-N |
正規SMILES |
C1CSC(SC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



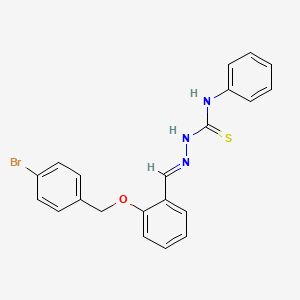





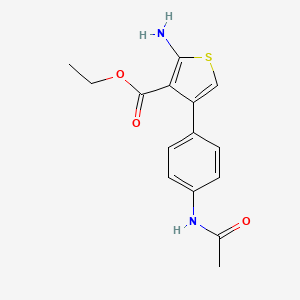
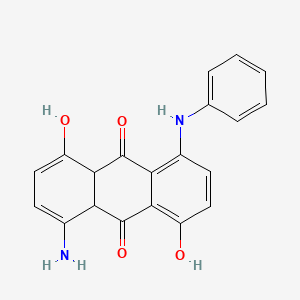
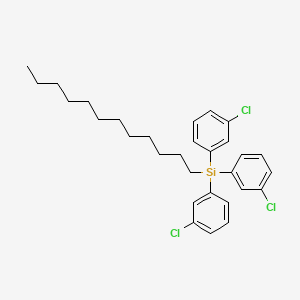

![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)
